molecular formula C21H21NOS B2675251 2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone CAS No. 1396809-19-0

2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2675251
CAS No.: 1396809-19-0
M. Wt: 335.47
InChI Key: HPXFGFZRRYWXHS-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a synthetic organic compound provided for research and development purposes. This molecule features a naphthalene group, known for contributing hydrophobicity and π-π stacking capabilities, linked via an ethanone bridge to a piperidine core that is substituted with a thiophene moiety . The specific arrangement of these rings suggests potential for interaction with various biological targets. Compounds with naphthalene and piperidine scaffolds are of significant interest in medicinal chemistry and neuroscience research . In particular, structural analogs that share the 2-aminoketone motif have been investigated as potent inhibitors of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET), with reduced effect on the serotonin transporter (SERT) . This selective profile makes such compounds valuable tools for studying neurotransmission and the mechanisms underlying conditions like cocaine abuse . Furthermore, molecules incorporating thiophene and piperidine rings have been synthesized and studied for their potential antioxidant and antimicrobial activities, as well as for their ability to act as inhibitors for enzymes like pancreatic lipase . Researchers can utilize this compound as a building block or reference standard in the exploration of structure-activity relationships (SAR). This product is intended for laboratory research use only in a controlled environment by qualified personnel. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-naphthalen-1-yl-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NOS/c23-21(15-18-7-3-6-16-5-1-2-8-19(16)18)22-12-10-17(11-13-22)20-9-4-14-24-20/h1-9,14,17H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXFGFZRRYWXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The naphthalene ring is functionalized through Friedel-Crafts acylation to introduce the ethanone group.

    Thiophene Ring Introduction: The thiophene ring is then attached to the piperidine ring through a nucleophilic substitution reaction.

    Coupling Reaction: The naphthalene derivative is coupled with the thiophene-piperidine intermediate under specific conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural characteristics often exhibit significant antimicrobial activity. For example, derivatives containing naphthalene and thiophene have demonstrated efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus44 nM
Compound BEscherichia coli200 nM
Compound CPseudomonas aeruginosa13 µM

These findings suggest that the compound may also possess antimicrobial properties, warranting further investigation.

Anticancer Activity

The structural components of 2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone suggest potential anticancer properties. Thiophene derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects of Thiophene Derivatives
A study demonstrated that thiophene-containing compounds could inhibit tumor growth in vivo by targeting specific signaling pathways related to cell survival and proliferation. This highlights the potential for developing new anticancer therapies based on this compound's structure.

Neuroprotective Effects

The piperidine component may impart neuroprotective properties, as several piperidine derivatives have been shown to act as acetylcholinesterase inhibitors (AChEIs). This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Mechanisms of Action
The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes associated with bacterial cell wall synthesis or cancer cell metabolism.
  • Interference with Signaling Pathways : It may disrupt critical signaling pathways involved in cell survival and proliferation.
  • Induction of Apoptosis : The compound could trigger programmed cell death in cancer cells through mitochondrial pathway activation.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Substituents on Piperidine/Piperazine Aryl Group Functional Groups Key Properties/Implications
Target Compound Ethanone + Piperidine 4-Thiophen-2-yl Naphthalen-1-yl Ketone High lipophilicity; strong π-π interactions
MK47 () Ethanone + Piperazine 4-(4-Trifluoromethylphenyl) Thiophen-2-yl Ketone, CF3 Enhanced electron-withdrawing effects; potential increased receptor affinity
2-(4-Methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone () Ethanone + Sulfonyl Thiophen-2-yl Sulfonyl, Methoxy High stability; reactivity in nucleophilic environments
2-(3-Hydroxypiperidin-1-yl)-1-thiophen-2-yl-ethanone () Ethanone + Piperidine 3-Hydroxy Thiophen-2-yl Ketone, Hydroxyl Improved solubility via H-bonding; altered pharmacokinetics

Key Observations:

Piperidine vs.

Naphthalene vs. Phenyl/Thiophene: The naphthalen-1-yl group increases steric bulk and aromatic surface area compared to phenyl or thiophene analogs, possibly improving binding to hydrophobic pockets in proteins .

Functional Groups: The absence of electron-withdrawing groups (e.g., CF3 in MK47) in the target compound may reduce metabolic susceptibility compared to analogs with such substituents .

Physicochemical Properties

  • Lipophilicity: The naphthalene group increases logP compared to phenyl analogs (e.g., MK47), suggesting better blood-brain barrier penetration but lower aqueous solubility .
  • Solubility: The absence of polar groups (e.g., hydroxyl in ’s compound) may limit solubility, necessitating formulation adjustments .
  • Stability: The ketone group is susceptible to reduction, contrasting with sulfonyl-containing analogs in , which exhibit higher oxidative stability .

Biological Activity

2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone, a compound featuring a naphthalene moiety and a thiophene-substituted piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with thiophene-substituted piperidine. The process generally employs standard organic synthesis techniques such as refluxing in solvents like acetonitrile or ethanol, followed by purification methods including column chromatography.

Antimicrobial Properties

A significant area of research has focused on the antimicrobial activity of compounds related to this compound. Studies have demonstrated that derivatives exhibit varying degrees of antibacterial activity against common pathogens:

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
25Escherichia coli6.25 µg/mL
27Staphylococcus aureus12.5 µg/mL
28Klebsiella pneumoniae25 µg/mL

These findings suggest that the presence of both naphthalene and thiophene moieties contributes to enhanced antimicrobial efficacy compared to standard antibiotics like ciprofloxacin .

The mechanism underlying the biological activity of this compound is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways. Molecular docking studies indicate that hydrophobic interactions between the compound and bacterial proteins play a crucial role in its activity .

Case Study 1: Antibacterial Evaluation

In a study published in the Journal of Medicinal Chemistry, a series of piperidine derivatives were synthesized, including variations of the target compound. The study utilized a serial dilution method to assess antibacterial efficacy against multiple strains, revealing that compounds with structural similarities to this compound exhibited MIC values as low as 6.25 µg/mL against E. coli and S. aureus. This suggests significant potential for development into novel antibacterial agents .

Case Study 2: Antifungal Activity

Another investigation explored the antifungal properties of related compounds, demonstrating effective inhibition against Candida albicans with MIC values ranging from 12.5 to 50 µg/mL. The study concluded that structural modifications could enhance antifungal activity, emphasizing the importance of the thiophene ring in biological efficacy .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assigns proton environments (e.g., naphthalene aromatic signals at δ 7.4–8.2 ppm) and confirms substituent connectivity .
  • HRMS : Verifies molecular ion ([M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl stretching (~1680 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .

What strategies are employed to determine the compound's 3D conformation and intermolecular interactions in the solid state?

Q. Advanced

  • Single-crystal X-ray diffraction : Resolves bond lengths/angles and π-π stacking between naphthalene and thiophene rings .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C-H···O interactions) .
  • SHELX refinement : Optimizes crystallographic models using constraints for disordered moieties (e.g., piperidine flexibility) .

What are the common impurities formed during synthesis, and how are they identified and removed?

Q. Basic

  • Byproducts : Unreacted thiophene intermediates or over-alkylated piperidine derivatives .
  • Detection :
    • TLC/HPLC : Monitors reaction progress (Rf ~0.5 in ethyl acetate/hexane) .
    • LC-MS : Identifies impurities via molecular weight discrepancies .
  • Purification :
    • Column chromatography (silica gel, gradient elution) .
    • Recrystallization from ethanol/water mixtures .

How does the electronic nature of substituents on the thiophene and naphthalene rings influence the compound's reactivity?

Q. Advanced

  • Thiophene electron density : Electron-withdrawing groups (e.g., -NO₂) reduce nucleophilicity, slowing cross-coupling reactions .
  • Naphthalene substitution : Electron-donating groups (e.g., -OCH₃) enhance electrophilicity at the ketone, facilitating nucleophilic attacks .
  • Experimental validation :
    • Hammett plots correlate substituent σ values with reaction rates .
    • Cyclic voltammetry measures redox potentials to predict stability .

What in vitro assays are recommended for initial biological activity screening?

Q. Basic

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
  • Receptor binding : Radioligand displacement (e.g., competition with ³H-labeled antagonists for GPCR targets) .
  • Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .

What computational methods are applied to model the compound's interaction with biological targets like G-protein coupled receptors?

Q. Advanced

  • Molecular docking (AutoDock Vina): Predicts binding poses in GPCR active sites, prioritizing residues involved in hydrogen bonding (e.g., Asp³.32 in GPR40) .
  • MD simulations (GROMACS) : Assesses binding stability over 100-ns trajectories, calculating RMSD/RMSF values .
  • Free energy perturbation (FEP) : Quantifies ΔΔG for substituent modifications to guide SAR .

How is the purity of the compound assessed post-synthesis, and what chromatographic methods are preferred?

Q. Basic

  • HPLC : Uses C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
  • Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
  • Melting point : Sharp range (e.g., 145–147°C) indicates purity .

How do researchers address discrepancies between in vitro activity and in vivo efficacy for this compound?

Q. Advanced

  • Pharmacokinetic studies : Measure bioavailability (AUC), half-life, and tissue distribution via LC-MS/MS .
  • Metabolite profiling : Identifies inactive/degraded products using high-resolution MSⁿ .
  • Formulation optimization :
    • Lipid nanoparticles enhance blood-brain barrier penetration for CNS targets .
    • Prodrug strategies (e.g., esterification) improve solubility and absorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.